molecular formula C11H18N2 B1386239 2-[(ethylamino)methyl]-N,N-dimethylaniline CAS No. 1095231-83-6

2-[(ethylamino)methyl]-N,N-dimethylaniline

Cat. No.: B1386239
CAS No.: 1095231-83-6
M. Wt: 178.27 g/mol
InChI Key: AWFPQTKNDUIHRR-UHFFFAOYSA-N
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Description

2-[(ethylamino)methyl]-N,N-dimethylaniline: is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in drug discovery, organic synthesis, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(ethylamino)methyl]-N,N-dimethylaniline typically involves the reaction of dimethylamine with benzyl chloride, followed by the addition of ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 2-[(ethylamino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry: In organic synthesis, 2-[(ethylamino)methyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the development of fluorescent probes and labeling agents due to its ability to interact with biological molecules.

Medicine: In drug discovery, this compound is used as a precursor for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates.

Industry: The compound finds applications in the production of specialty chemicals and intermediates used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(ethylamino)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its dimethylamino and ethylamine groups. These interactions can lead to the formation of stable complexes with target molecules, influencing their activity and function. The pathways involved include nucleophilic substitution and coordination with metal ions.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the ethylamine group.

    Benzylamine: Contains the benzyl group but lacks the dimethylamino group.

    N,N-Diethylaniline: Similar but with ethyl groups instead of methyl groups.

Uniqueness: 2-[(ethylamino)methyl]-N,N-dimethylaniline is unique due to the presence of both dimethylamino and ethylamine groups, which confer distinct reactivity and interaction profiles compared to similar compounds .

Properties

IUPAC Name

2-(ethylaminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-12-9-10-7-5-6-8-11(10)13(2)3/h5-8,12H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFPQTKNDUIHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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